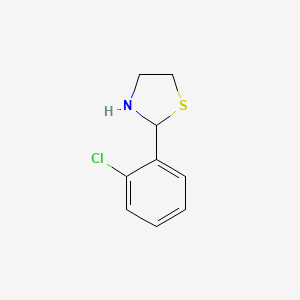

2-(2-Chloro-phenyl)-thiazolidine

説明

2-(2-Chloro-phenyl)-thiazolidine is an organic compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a 2-chloro-phenyl group attached to the thiazolidine ring imparts unique chemical and biological properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-phenyl)-thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with cysteamine hydrochloride. The reaction proceeds through a cyclization process, forming the thiazolidine ring. The general reaction conditions include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

化学反応の分析

Ring-Opening and Cyclization Reactions

Thiazolidine derivatives undergo regioselective ring-opening and cyclization under catalytic conditions:

-

Lewis Acid-Catalyzed Ring-Opening : Enantiopure 2-phenyl--tosylaziridine reacts with phenyl isothiocyanate using BF·OEt or Sc(OTf) to form 2-iminothiazolidines with >99% enantiomeric excess. This method highlights the inversion of configuration during nucleophilic ring-opening .

-

Intramolecular Cyclization : Hydrazine intermediates react with α-haloketones and allyl isothiocyanate in methanol under reflux to form thiazolidin-4-one derivatives. EtN is the optimal catalyst, achieving high yields (75–90%) .

Functionalization via Multicomponent Reactions (MCRs)

MCRs enable efficient diversification of thiazolidine scaffolds:

Key advantages include operational simplicity, solvent recyclability (e.g., CoFeO NPs reused 7 times), and tolerance for electron-withdrawing substituents .

Mechanistic Insights

-

Imine Intermediate Formation : Aldehydes and amines form imines, which undergo nucleophilic attack by sulfur from thioglycolic acid. β-Cyclodextrin-SOH enhances electrophilicity of carbonyl groups, facilitating cyclization .

-

Stereoselectivity : BF·OEt activates aziridines for S2-type ring-opening, ensuring inversion and subsequent 5-exo-dig cyclization to yield enantiopure products .

科学的研究の応用

Anticancer Activity

Recent studies have focused on the synthesis of thiazolidine derivatives that exhibit anticancer properties. For example, novel compounds incorporating the thiazolidine structure have been designed to enhance their efficacy against cancer cell lines. These derivatives often target specific cellular pathways, such as apoptosis and cell cycle arrest, demonstrating promising results in vitro.

- Case Study : A study synthesized a series of thiazolidine-2,4-dione derivatives and evaluated their anticancer activity. The results indicated that certain compounds effectively inhibited the growth of cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Metabolic Regulation

2-(2-Chloro-phenyl)-thiazolidine has been identified as an agonist for free fatty acid receptor 2 (FFA2), which plays a crucial role in metabolic regulation. This compound has shown the ability to modulate appetite and fat accumulation, making it a potential candidate for treating metabolic disorders.

- Data Table: FFA2 Agonist Activity

| Compound | EC50 (nM) | Lipophilicity (clogP) | Efficacy |

|---|---|---|---|

| This compound | 81 | 0.53 | High |

| Pyrrolidine Analog | 0.53 | 3.5 | Moderate |

The above table summarizes the comparative analysis of this compound against its analogs in terms of potency and lipophilicity .

Biomarker Development

Another significant application of this compound is in toxicology, specifically as a biomarker for exposure to chemical agents like 2-chlorobenzalmalononitrile (CS). Research has demonstrated that this compound can form stable adducts with cysteine residues in proteins upon exposure to CS gas.

- Case Study : A study utilized liquid chromatography and mass spectrometry to identify the formation of this compound-4-carboxylic acid as a biomarker for CS exposure. The results indicated that over 90% of CS was converted into reactive intermediates within physiological conditions .

Antibacterial Compounds

Thiazolidine derivatives, including those with chlorophenyl substitutions, have shown significant antibacterial activity against various strains of bacteria. These compounds are being explored for their potential use as new antibiotics.

- Data Table: Antibacterial Activity

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Thiazolidine Derivative A | 3.91 mg/L | Gram-positive bacteria |

| Thiazolidine Derivative B | 15.63 mg/L | Gram-negative bacteria |

This table highlights the antibacterial effectiveness of specific thiazolidine derivatives compared to reference antibiotics like oxacillin and cefuroxime .

作用機序

The mechanism of action of 2-(2-Chloro-phenyl)-thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiazolidine ring and the 2-chloro-phenyl group allows it to interact with specific biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of microbial enzymes and modulation of inflammatory pathways.

類似化合物との比較

- 2-Phenyl-thiazolidine

- 2-(4-Chloro-phenyl)-thiazolidine

- 2-(2-Bromo-phenyl)-thiazolidine

Comparison: 2-(2-Chloro-phenyl)-thiazolidine is unique due to the presence of the 2-chloro substituent on the phenyl ring. This chlorine atom can influence the compound’s reactivity and biological activity. Compared to 2-phenyl-thiazolidine, the chloro-substituted derivative may exhibit enhanced antimicrobial properties. The presence of different halogen atoms (e.g., bromine in 2-(2-Bromo-phenyl)-thiazolidine) can also affect the compound’s chemical behavior and biological effects.

生物活性

2-(2-Chloro-phenyl)-thiazolidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring with a chlorophenyl substituent. This configuration is crucial for its biological activity, as the presence of chlorine enhances the compound's reactivity and interaction with biological targets.

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains. For instance, studies indicate that derivatives of thiazolidine compounds possess minimum inhibitory concentrations (MICs) against Gram-positive bacteria in the range of 3.91 mg/L to 15.63 mg/L, outperforming standard antibiotics like cefuroxime and ampicillin .

- Anticancer Properties : Research highlights its potential in cancer therapy. Thiazolidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells. For example, a study indicated that certain thiazolidinone derivatives demonstrated significant efficacy against glioblastoma cells through apoptosis induction .

- Anti-inflammatory Effects : Compounds in this class have been linked to anti-inflammatory activities, making them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : The compound is believed to interact with various cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby exerting therapeutic effects.

- Reactive Intermediate Formation : The compound can form stable adducts with biomolecules such as cysteine, which may play a role in its biological activity .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that modified thiazolidine derivatives exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that suggest modifications can enhance efficacy .

- Cancer Cell Line Studies : Research involving glioblastoma cell lines showed that thiazolidinone derivatives induced significant cytotoxicity and apoptosis, with specific derivatives being more effective than others .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(2-chlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHLVQZFBQEBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986201 | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-26-8 | |

| Record name | Thiazolidine, 2-(o-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。